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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-
methyl-2-pentene (CAS No: 2270-59-9), a key intermediate in organic synthesis. The

document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectral data, details generalized experimental protocols for data

acquisition, and illustrates the analytical workflow and structure-spectrum correlations.

Introduction
5-Bromo-2-methyl-2-pentene is a halogenated alkene of significant interest in the synthesis of

complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional

nature, possessing both a reactive bromine atom and a nucleophilic double bond, makes it a

versatile building block. Accurate characterization of this compound is paramount for its

effective use in multi-step syntheses. This guide summarizes the key spectroscopic data that

enables unequivocal identification and purity assessment.

Spectral Data Presentation
While direct access to raw spectral data is repository-dependent, the following tables

summarize the expected and reported spectral features for 5-Bromo-2-methyl-2-pentene,

based on data available in public and commercial databases such as the NIST WebBook and

those cited by PubChem, including Sigma-Aldrich and Wiley SpectraBase.[1]
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Table 1: ¹H NMR Spectral Data (Proton NMR)
Assignment

Chemical Shift (δ)

ppm (Predicted)
Multiplicity

Coupling Constant

(J) Hz (Predicted)

(CH₃)₂C= ~1.6 - 1.7 Singlet N/A

=CH- ~5.1 - 5.3 Triplet ~7.0

-CH₂-CH₂Br ~2.5 - 2.7 Quartet ~7.0

-CH₂Br ~3.3 - 3.5 Triplet ~7.0

Note: Predicted values are based on standard chemical shift tables and substituent effects.

Actual experimental values may vary based on solvent and instrument parameters. Data for

this compound is available from Sigma-Aldrich.[1]

Table 2: ¹³C NMR Spectral Data (Carbon-13 NMR)
Assignment Chemical Shift (δ) ppm (Predicted)

(CH₃)₂C= ~18, ~26

CH₂-CH₂Br ~40

CH₂Br ~32

=CH- ~122

(CH₃)₂C= ~135

Note: Predicted values are based on standard chemical shift tables. Actual experimental data is

available from Sigma-Aldrich.[1]

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

162/164 Moderate
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

83 High [C₆H₁₁]⁺ (Loss of Br)

55 High [C₄H₇]⁺

41 Base Peak [C₃H₅]⁺

Note: Data is consistent with the electron ionization mass spectrum available on the NIST

WebBook.[2] The characteristic 1:1 ratio of the M and M+2 peaks is indicative of the presence

of a single bromine atom.

Table 4: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~2970 - 2850 Strong C-H stretch (alkane)

~1670 Medium C=C stretch (alkene)

~1450, ~1375 Medium C-H bend (alkane)

~650 Strong C-Br stretch

Note: IR spectral data for this compound is available from various sources including Bio-Rad

and Sigma-Aldrich, as cited on PubChem.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid sample

such as 5-Bromo-2-methyl-2-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-methyl-2-pentene in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small
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amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or

precise chemical shift referencing is required.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse

sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g.,

8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled

pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H

NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the neat liquid sample into the mass

spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph

(GC-MS).

Ionization: Utilize electron ionization (EI) as the standard method for generating gas-phase

ions. A typical electron energy of 70 eV is used.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat

liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-

400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations within the molecule.

Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the relationship

between the spectroscopic data and the molecular structure.
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Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Diagram 2: Structure-Spectrum Correlation
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Caption: Structure-Spectrum Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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